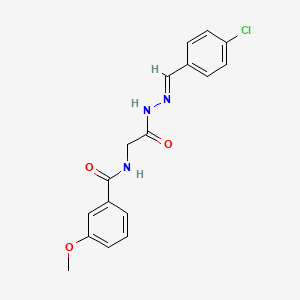

7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Lead Compound Identification

The synthesis of compounds structurally related to 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has been explored for their potential as lead compounds in drug discovery. Notably, the synthesis of benzo-β-carboline derivatives, including isoneocryptolepine, has been achieved through palladium-catalyzed reactions. These compounds are investigated for their antiplasmodial activities, suggesting a pathway for the development of new drugs targeting malaria (Hostyn et al., 2005).

Chemical Transformations and Derivatives

Research has also focused on the chemical transformations of related quinoline diones, leading to various products depending on substituents. These transformations are crucial for synthesizing diverse derivatives for pharmacological screenings, indicating the versatile chemistry surrounding the quinazolinone core structure (Klásek et al., 2020).

Heterocyclic Compound Synthesis

The compound's framework serves as a foundation for synthesizing a wide array of heterocyclic compounds, including indolines and tetrahydroquinolines. These syntheses are facilitated by catalytic reactions, showcasing the potential of 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one related structures in generating biologically relevant heterocycles (Sriramurthy & Kwon, 2010).

Alkaloid Synthesis

Additionally, these compounds are utilized in the synthesis of various alkaloids, including indoles and quinazolinones, through intramolecular C-N bond formation. This method underscores the compound's relevance in constructing complex alkaloid structures, which are significant for their medicinal properties (Liu et al., 2010).

Photochromic Properties

Investigations into the photochromic properties of spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], which can be related to the target compound through their structural features, highlight potential applications in materials science, particularly in developing light-responsive materials (Voloshin et al., 2008).

Antimicrobial Activity

The antimicrobial activity of 3,4-dihydroquinazolin-2(1H)-ones derived from similar synthetic pathways has been studied, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria. This research suggests that derivatives of 7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one could be valuable in developing new antimicrobial agents (Ramana et al., 2016).

Wirkmechanismus

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the condensation of indoline-1-carboxylic acid with propylamine to form the corresponding amide. This amide is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminobenzophenone to form the desired quinazolinone product.", "Starting Materials": [ "Indoline-1-carboxylic acid", "Propylamine", "Thionyl chloride", "2-Aminobenzophenone" ], "Reaction": [ "Step 1: Condensation of indoline-1-carboxylic acid with propylamine to form the corresponding amide.", "Step 2: Reaction of the amide with thionyl chloride to form the corresponding acid chloride.", "Step 3: Reaction of the acid chloride with 2-aminobenzophenone to form the desired quinazolinone product." ] } | |

CAS-Nummer |

403727-84-4 |

Produktname |

7-(indoline-1-carbonyl)-3-propyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

Molekularformel |

C20H19N3O2S |

Molekulargewicht |

365.45 |

IUPAC-Name |

7-(2,3-dihydroindole-1-carbonyl)-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |

InChI |

InChI=1S/C20H19N3O2S/c1-2-10-23-19(25)15-8-7-14(12-16(15)21-20(23)26)18(24)22-11-9-13-5-3-4-6-17(13)22/h3-8,12H,2,9-11H2,1H3,(H,21,26) |

InChI-Schlüssel |

QJHIDVBMNMJWSO-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC4=CC=CC=C43)NC1=S |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2665174.png)

![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2665176.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2665177.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2665181.png)

![N-[1-(4-fluorophenyl)ethyl]-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2665182.png)

![2-(8-oxo-7-tosyl-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2665183.png)